![molecular formula C9H12O3 B3005317 Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate CAS No. 56505-63-6](/img/structure/B3005317.png)
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H12O3. It is a bicyclic compound featuring a ketone and an ester functional group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction. This method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under mild and operationally simple conditions. The reaction is highly enantioselective and allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production process involves standard organic synthesis techniques and requires careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing its biological activity and potential therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: Similar structure but with additional methyl groups, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.
Biological Activity
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a ketone and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The following sections will explore its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure and subsequent functionalization. Common reagents used in the synthesis include potassium permanganate for oxidation and various alcohols in the presence of acid catalysts for esterification. The optimized conditions for industrial production often utilize catalysts to enhance yield and purity .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
The compound's unique functional groups allow it to engage in hydrogen bonding and electrostatic interactions, influencing enzyme kinetics and protein functions. Interaction studies with enzymes and receptors are crucial for understanding its biological effects .
Pharmacological Applications
Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders .
- Antidepressant Activity : There is evidence to support the role of related compounds in modulating neurotransmitter systems, which could be beneficial in treating affective disorders such as depression .
- Anti-inflammatory Properties : Certain analogs have shown promise in reducing inflammation, making them candidates for further development in treating inflammatory conditions .
Case Studies
Several case studies have explored the biological implications of this compound:
- Neurodegenerative Disorders : A study examined the effects of this compound on neuronal cell lines exposed to oxidative stress, demonstrating a protective effect against cell death .
- Anxiety Disorders : Research indicated that compounds similar to this compound could modulate GABAergic activity, suggesting potential applications in anxiety treatment .
- Cancer Research : Investigations into the incorporation of this bicyclic structure into anticancer drug frameworks have shown enhanced solubility and bioavailability compared to traditional phenyl-based drugs .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented in the table below:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate | C10H14O3 | Neuroprotective, anti-inflammatory |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid | C11H16O3 | Antidepressant activity |
7-Oxabicyclo[2.2.1]heptane-2,3-diyldimethanol | C10H14O4 | Antibacterial properties |
Properties
IUPAC Name |
methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUTFYLPUHEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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